2-Acetamido-5-phenylthiophene-3-carboxylic acid
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Overview
Description
2-Acetamido-5-phenylthiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an acetamido group, a phenyl group, and a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-phenylthiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with appropriate acetamido and phenyl substituents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to introduce the acetamido and phenyl groups .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Acetamido-5-phenylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-5-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenyl and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-5-acetylthiophene-3-carboxylic acid
- 2-Acetamido-5-methylthiophene-3-carboxylic acid
- 2-Acetamido-5-phenylfuran-3-carboxylic acid
Uniqueness
2-Acetamido-5-phenylthiophene-3-carboxylic acid is unique due to the presence of both an acetamido group and a phenyl group on the thiophene ring. This combination of substituents enhances its potential biological activity and makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C13H11NO3S |
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Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-acetamido-5-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3S/c1-8(15)14-12-10(13(16)17)7-11(18-12)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17) |
InChI Key |
QJOAPNYZZTXSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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